molecular formula C11H9NO3 B563040 7-Hydroxy-2-methylquinoline-3-carboxylic acid CAS No. 103853-86-7

7-Hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B563040
CAS No.: 103853-86-7
M. Wt: 203.197
InChI Key: CPTHZUWTFCWUNH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core structure with a hydroxyl group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microorganisms . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-hydroxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKDKJHUCYEHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723614
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103853-86-7
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Methoxy-2-methylquinoline-3-carboxylic acid (100 mg, 0.46 mmol) was suspended in HBr (aq.) (48%, 5 ml) and heated at 105° C. overnight. The reaction was cooled to ambient temperature. The precipitate was collected by filtration and dried under high vacuum to afford the title compound as a yellow solid (86 mg, 91%).
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Yield
91%

Synthesis routes and methods II

Procedure details

Ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3, is obtained in two steps from commercially available or synthetically accessible 7-methoxy-2-methylquinoline-3-carboxylic acid. Demethylation of 7-methoxy-2-methylquinoline-3-carboxylic acid, employing methods previously described, for example, HBr in H2O, at temperatures ranging from 80° C. to about 100° C., preferably ° C. for a period of 0.5 h to 24 h, preferably about 2 h provides 7-hydroxy-2-methylquinoline-3-carboxylic acid. Subsequent esterification of 7-hydroxy-2-methylquinoline-3-carboxylic acid employing methods previously described, provides ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3.
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0 (± 1) mol
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